3,3'-Dimethoxybenzidine dihydrochloride
Overview
Description
3,3’-Dimethoxybenzidine dihydrochloride, also known as o-Dianisidine dihydrochloride, is an ether-substituted acidic organic salt . It is used as an intermediate in the production of dyes and pigments .
Synthesis Analysis
o-Dianisidine (3,3’-dimethoxybenzidine) is a peroxidase substrate suitable for use in ELISA procedures . The substrate produces a soluble end product that is yellow-orange in color and can be read spectrophotometrically at 405 nm .
Molecular Structure Analysis
The molecular formula of 3,3’-Dimethoxybenzidine dihydrochloride is C14H18Cl2N2O2 . The InChI Key is UXTIAFYTYOEQHV-UHFFFAOYSA-N . The molecular weight is 317.21 .
Chemical Reactions Analysis
3,3’-Dimethoxybenzidine dihydrochloride reacts weakly as an acid to neutralize bases . It may react with strong oxidizing agents or strong reducing agents .
Physical And Chemical Properties Analysis
3,3’-Dimethoxybenzidine dihydrochloride is an off-white powder . It has a melting point of 268 °C . It is soluble in water at a concentration of 25 mg/mL . The pH is 1.7 at 20℃ and 100g/L .
Scientific Research Applications
Use in Dye Production : 3,3'-Dimethoxybenzidine dihydrochloride is used mainly as an intermediate in producing commercial bisazobiphenyl dyes, which are used for coloring textiles, paper, plastic, rubber, and leather. It is also used in the production of o-dianisidine diisocyanate, which is part of isocyanate-based adhesive systems and polyurethane elastomers (Morgan, 1990).
Toxicology and Carcinogenicity Studies : Studies have shown that 3,3'-Dimethoxybenzidine dihydrochloride has clear evidence of carcinogenic activity. In F344/N rats, exposure led to various benign and malignant neoplasms in multiple tissue sites, including skin, oral cavity, intestines, liver, brain, mammary gland, and uterus/cervix (Morgan et al., 1990).
Workplace Air Quality Analysis : A study developed a sensitive method for determining 3,3'-dimethoxybenzidine concentrations in workplace air, highlighting its significance in assessing occupational exposure and associated health risks (Kowalska, 2019).
Environmental Analysis : Research explored the effects of reagent purity on the analytical results obtained when using 3,3'-dimethoxybenzidine in the photometric determination of bromate in water, underscoring the need for ensuring reagent purity in environmental analyses (Urbansky & Brown, 2000).
Electrooxidation Studies : Studies on the electrooxidation of 3,3'-dimethoxybenzidine and its derivatives provided insights into the chemical's behavior in different conditions, which is relevant for its applications in electrochemical processes (Douadi et al., 2003).
Biotransformation and Decolorisation : Research on the decolorisation and biotransformation of the dye Direct Blue-15 into 3,3'-dimethoxybenzidine and a sulphonated derivative by a bacterial consortium demonstrated the biodegradation potential of this chemical (Kumar et al., 2007).
Azo Dyes Carcinogenicity : A study on the carcinogenicity of azo colorants, including those based on 3,3'-dimethoxybenzidine, showed the potential health risks associated with these compounds (Golka et al., 2004).
Analysis in Various Matrices : Methods have been described for the trace analysis of 3,3'-dimethoxybenzidine in various matrices, including environmental and biological samples, highlighting its analytical importance (Bowman et al., 1976).
Safety And Hazards
3,3’-Dimethoxybenzidine dihydrochloride is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage . It may cause respiratory irritation and is potentially carcinogenic . Safety measures include obtaining special instructions before use, using personal protective equipment as required, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;;/h3-8H,15-16H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIAFYTYOEQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2.2HCl, C14H18Cl2N2O2 | |
Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18132 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119-90-4 (Parent) | |
Record name | o-Dianisidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1020485 | |
Record name | C.I. Disperse Black 6 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethoxybenzidine dihydrochloride is an off-white powder. (NTP, 1992), Water or Solvent Wet Solid | |
Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18132 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992) | |
Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18132 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
3,3'-Dimethoxybenzidine dihydrochloride | |
CAS RN |
20325-40-0 | |
Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18132 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Dianisidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Black 6 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethoxybiphenyl-4,4'-ylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.745 | |
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Record name | O-DIANISIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV96QA6UKK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
514 °F (NTP, 1992) | |
Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18132 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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